molecular formula C11H10O6 B8542364 alpha-Hydroxy-gamma-oxo-1,3-benzodioxole-5-butanoic acid CAS No. 84609-14-3

alpha-Hydroxy-gamma-oxo-1,3-benzodioxole-5-butanoic acid

Cat. No. B8542364
Key on ui cas rn: 84609-14-3
M. Wt: 238.19 g/mol
InChI Key: FHPGAVJHVGTMET-UHFFFAOYSA-N
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Patent
US04402978

Procedure details

29.6 g (0.2 M) of glyoxylic acid, 50% in water, are heated under reduced pressure until about 80% of the water present has been eliminated; then, after cooling, 65.5 g (0.4 M) of 3', 4'-methylenedioxyacetophenone are introduced into the reaction medium. Heating is performed for 3 hours at 95° C. under reduced pressure, the residual water present being simultaneously distilled off. After the medium has been cooled, there are introduced 200 cm3 of chloroform and 400 cm3 of water containing 12 g of sodium carbonate.
Quantity
29.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[CH2:6]1[O:14][C:13]2[CH:12]=[CH:11][C:10]([C:15](=[O:17])[CH3:16])=[CH:9][C:8]=2[O:7]1>O>[CH2:6]1[O:14][C:13]2[CH:12]=[CH:11][C:10]([C:15](=[O:17])[CH2:16][CH:2]([OH:3])[C:1]([OH:5])=[O:4])=[CH:9][C:8]=2[O:7]1

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
65.5 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then, after cooling
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
the residual water present being simultaneously distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After the medium has been cooled
ADDITION
Type
ADDITION
Details
there are introduced 200 cm3 of chloroform and 400 cm3 of water containing 12 g of sodium carbonate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1OC=2C=C(C=CC2O1)C(CC(C(=O)O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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